6-(2-Bromophenoxy)pyridine-3-carbonitrile
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Overview
Description
6-(2-Bromophenoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H7BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromophenoxy group attached to the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenoxy)pyridine-3-carbonitrile typically involves the reaction of 2-bromophenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminophenoxy derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is utilized in the design of molecular probes and bioactive compounds for studying biological processes.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenoxy)pyridine-3-carbonitrile is largely dependent on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Nicotinonitrile: The parent compound, which lacks the bromophenoxy group.
2-Bromonicotinonitrile: A similar compound with a bromine atom directly attached to the nicotinonitrile core.
Phenoxynicotinonitrile: A derivative with a phenoxy group instead of a bromophenoxy group.
Uniqueness: 6-(2-Bromophenoxy)pyridine-3-carbonitrile is unique due to the presence of both the bromine and phenoxy functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C12H7BrN2O |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
6-(2-bromophenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-1-2-4-11(10)16-12-6-5-9(7-14)8-15-12/h1-6,8H |
InChI Key |
KKSKPXOTUCRYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C#N)Br |
Origin of Product |
United States |
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